3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
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Overview
Description
3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a complex organic compound that features a combination of piperazine, pyridine, and boronate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one has several scientific research applications:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The piperazine and pyridine moieties contribute to the compound’s binding affinity and specificity for various biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Shares the boronate ester functionality and is used in similar applications.
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane: Another boronate ester compound with applications in organic synthesis.
Uniqueness
3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is unique due to its combination of piperazine, pyridine, and boronate ester functionalities, which provide a versatile platform for various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential for use in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C26H38BN5O4 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C26H38BN5O4/c1-24(2)17-31(20-15-34-16-20)10-11-32(24)19-8-9-22(28-13-19)29-21-12-18(14-30(7)23(21)33)27-35-25(3,4)26(5,6)36-27/h8-9,12-14,20H,10-11,15-17H2,1-7H3,(H,28,29) |
InChI Key |
OKDQUOLGPPJPJY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4(C)C)C5COC5)C |
Origin of Product |
United States |
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